5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
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Overview
Description
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is a complex organic compound that features a quinoline core substituted with chlorine atoms at positions 5 and 7, and a sulfonate ester group attached to a methoxy-methyl-isopropyl benzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or Friedländer synthesis. The chlorination at positions 5 and 7 can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
The sulfonate ester group is introduced via a sulfonation reaction, where the quinoline derivative is reacted with sulfonyl chloride in the presence of a base like pyridine. The final step involves the esterification of the sulfonic acid with the methoxy-methyl-isopropyl benzene moiety, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions and purification processes such as crystallization or chromatography would be essential to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium amide (NaNH₂), thiourea (NH₂CSNH₂)
Major Products
Oxidation: Quinoline-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate with a carbonyl group
Reduction: Tetrahydroquinoline derivative
Substitution: Quinoline derivatives with various substituents replacing chlorine atoms
Scientific Research Applications
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline core, which is known for its biological activity.
Medicine: Explored for its potential use in the treatment of diseases such as malaria and cancer, leveraging the bioactivity of the quinoline moiety.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is largely dependent on its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for antimicrobial and anticancer activity. Additionally, the sulfonate ester group can enhance the compound’s solubility and facilitate its interaction with cellular membranes, improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in medicinal applications.
5-Chloro-8-quinolinol: Another quinoline derivative with similar biological activity.
5,7-Diiodo-8-hydroxyquinoline: Used in pharmaceutical formulations for its antiseptic properties.
Uniqueness
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate stands out due to the presence of the sulfonate ester group, which can enhance its solubility and bioavailability compared to other quinoline derivatives
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4S/c1-11(2)14-9-18(17(26-4)8-12(14)3)28(24,25)27-20-16(22)10-15(21)13-6-5-7-23-19(13)20/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUASPFUWTHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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